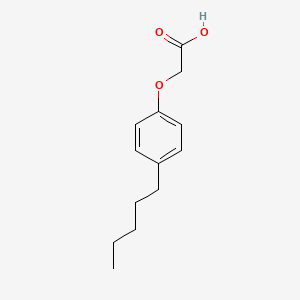

(4-Pentylphenoxy)acetic acid

Descripción

(4-Pentylphenoxy)acetic acid (CAS: 55784-08-2), also known as 2-[4-(pentyloxy)phenyl]acetic acid, is an organic compound featuring a phenoxy group substituted with a pentyl chain and an acetic acid moiety. Its molecular formula is C₁₃H₁₈O₃, with a molecular weight of 222.28 g/mol. The compound’s structure combines a hydrophobic pentyl chain and a hydrophilic carboxylic acid group, enabling diverse interactions in chemical and environmental applications.

Propiedades

IUPAC Name |

2-(4-pentylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-2-3-4-5-11-6-8-12(9-7-11)16-10-13(14)15/h6-9H,2-5,10H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVFPSLQRRXKQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-Pentylphenoxy)acetic acid typically involves the reaction of 4-pentylphenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of (4-Pentylphenoxy)acetic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product with the desired specifications .

Análisis De Reacciones Químicas

Types of Reactions: (4-Pentylphenoxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

(4-Pentylphenoxy)acetic acid has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (4-Pentylphenoxy)acetic acid involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, influencing their activity. The acetic acid moiety can participate in acid-base reactions, affecting the compound’s reactivity and interactions .

Comparación Con Compuestos Similares

Research Findings and Mechanisms

Adsorption Performance

- (4-Pentylphenoxy)acetic acid and analogs are effective in heavy metal removal. For example, acetic acid-modified biochar (ASBB) achieved 97.8% U(VI) removal under optimal conditions (pH 6.0, 0.30 g/L dosage) due to increased porosity and -COOH groups .

- Mechanism: The carboxylic acid group forms monodentate coordination with U(VI), while the pentyl chain improves hydrophobicity, enhancing adsorption kinetics .

Comparative Efficiency

- Linear vs. Branched Chains : Linear pentyl analogs exhibit higher adsorption capacity than branched derivatives due to reduced steric hindrance.

- Functional Group Impact : Compounds with -COOH (e.g., 4-hydroxyphenylacetic acid) outperform ester derivatives in metal chelation but are less effective in organic matrices.

Actividad Biológica

(4-Pentylphenoxy)acetic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory effects and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Chemical Formula : C13H18O3

- CAS Number : 13301530

- Molecular Weight : 222.28 g/mol

The biological activity of (4-Pentylphenoxy)acetic acid is primarily attributed to its interaction with various biochemical pathways, particularly those involved in inflammation and pain modulation. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and prostaglandin E2 (PGE2), which are critical mediators in inflammatory processes.

Anti-Inflammatory Activity

Recent studies have demonstrated that (4-Pentylphenoxy)acetic acid exhibits significant anti-inflammatory properties. For instance, compounds structurally related to (4-Pentylphenoxy)acetic acid have shown reductions in TNF-α levels by approximately 61% and PGE2 by about 60% in animal models of inflammation .

Table 1: Anti-Inflammatory Effects of (4-Pentylphenoxy)acetic Acid Derivatives

| Compound | TNF-α Reduction (%) | PGE2 Reduction (%) |

|---|---|---|

| (4-Pentylphenoxy)acetic acid | 61 | 60 |

| Celecoxib | 63.52 | 60.16 |

| Mefenamic Acid | 60.09 | 59.37 |

Safety Profile

In terms of safety, studies have indicated that (4-Pentylphenoxy)acetic acid does not significantly affect liver and kidney function, as evidenced by stable serum levels of ALT, AST, creatinine, and urea in treated animals compared to controls .

Table 2: Liver and Kidney Function Assessment

| Parameter | Control Group | Treated Group (4-Pentylphenoxy)acetic acid |

|---|---|---|

| ALT (U/L) | Normal Range | No significant change |

| AST (U/L) | Normal Range | No significant change |

| Creatinine (mg/dL) | Normal Range | No significant change |

| Urea (mg/dL) | Normal Range | No significant change |

Case Studies

- In Vivo Studies : A study involving carrageenan-induced paw edema in rats demonstrated that administration of (4-Pentylphenoxy)acetic acid led to a marked reduction in paw thickness and weight, indicating its efficacy as an anti-inflammatory agent without the common side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Histopathological Analysis : Histological examinations revealed that the gastric mucosa of rats treated with (4-Pentylphenoxy)acetic acid maintained a normal structure with minimal inflammatory cell infiltration, contrasting sharply with the ulcerogenic effects observed with mefenamic acid treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.